molecular formula C11H5ClF3NO3 B13700059 5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid

5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid

Cat. No.: B13700059
M. Wt: 291.61 g/mol
InChI Key: SCQAWGLVAZPQJE-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and scalable processes to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring and trifluoromethyl group contribute to its binding affinity and selectivity towards biological targets. It may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives with varying substituents, such as:

Uniqueness

5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H5ClF3NO3

Molecular Weight

291.61 g/mol

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO3/c12-7-2-1-5(3-6(7)11(13,14)15)9-4-8(10(17)18)16-19-9/h1-4H,(H,17,18)

InChI Key

SCQAWGLVAZPQJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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